molecular formula C20H40NO5P B1677616 Naepa CAS No. 24435-25-4

Naepa

Cat. No.: B1677616
CAS No.: 24435-25-4
M. Wt: 405.5 g/mol
InChI Key: BCSUWOZFWWBYSX-MDZDMXLPSA-N
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Description

N-acyl ethanolamide phosphoric acid (NAEPA) is a synthetic organic compound that acts as a selective agonist of the lysophosphatidic acid-1 receptor. It is a phosphate-mimetic derivative and has been studied for its potential biological activities and medicinal relevance .

Preparation Methods

NAEPA can be synthesized through a series of chemical reactions involving the esterification of ethanolamine with a fatty acid, followed by phosphorylation. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

NAEPA undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, although these reactions are less common.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

NAEPA has a wide range of scientific research applications, including:

Mechanism of Action

NAEPA exerts its effects by acting as an agonist of the lysophosphatidic acid-1 receptor. This receptor is a G protein-coupled receptor that mediates various biological actions through the activation of multiple effector pathways, including Gi/o, G12/13, Gq, and Gs. Upon binding to the receptor, this compound triggers a cascade of intracellular signaling events that lead to physiological responses such as cell proliferation, migration, and survival .

Comparison with Similar Compounds

NAEPA is unique in its selective agonism of the lysophosphatidic acid-1 receptor. Similar compounds include other lysophosphatidic acid receptor agonists and antagonists, such as:

This compound’s uniqueness lies in its specific structural modifications that enhance its selectivity and potency as a lysophosphatidic acid-1 receptor agonist, making it a valuable tool in research and potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Naepa can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "1,2-dibromoethane", "sodium hydroxide", "potassium iodide", "sodium azide", "propargyl alcohol", "sodium borohydride", "acetic anhydride", "pyridine", "ethanol" ], "Reaction": [ "Step 1: 1,2-dibromoethane is reacted with sodium hydroxide to form ethene.", "Step 2: Ethene is reacted with potassium iodide and sodium azide to form ethynyl azide.", "Step 3: Ethynyl azide is reacted with propargyl alcohol to form propargyl azide.", "Step 4: Propargyl azide is reduced using sodium borohydride to form propargyl amine.", "Step 5: Propargyl amine is acetylated using acetic anhydride and pyridine to form N-acetylpropargyl amine.", "Step 6: N-acetylpropargyl amine is reacted with ethanol to form Naepa." ] }

CAS No.

24435-25-4

Molecular Formula

C20H40NO5P

Molecular Weight

405.5 g/mol

IUPAC Name

2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate

InChI

InChI=1S/C20H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H2,23,24,25)/b10-9+

InChI Key

BCSUWOZFWWBYSX-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCOP(=O)(O)O

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NAEPA; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    Q1: What antibacterial properties does NAEPA possess?

    A1: Research indicates that this compound demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. This includes Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Hafnia alvei. Minimum inhibitory concentrations (MIC) ranged from 3.8 to 15 mg/mL, while minimum bactericidal concentrations (MBC) were between 7.5 and 30 mg/mL [].

    Q2: What are the primary active compounds in this compound responsible for its antibacterial activity?

    A2: Analysis of this compound's chemical composition using gas chromatography-mass spectrometry (GC-MS) revealed organic acids as the main constituents. Specifically, benzoic acid, m-hydroxybenzoic acid, pyrocatechol, squalene, and myrtenol were identified as key antibacterial components [].

    Q3: Which LPA receptor subtypes does this compound primarily activate?

    A4: this compound exhibits selectivity for the LPA1 receptor subtype, making it a valuable tool for studying LPA1-mediated signaling pathways [, , ].

    Q4: What cellular responses are induced by this compound through LPA1 receptor activation?

    A5: In human lung fibroblasts, this compound stimulates collagen gel contraction, indicating its potential role in wound healing and tissue remodeling [, ]. It also promotes proliferation in these cells, suggesting involvement in cell growth and development [].

    Q5: How does this compound compare to other LPA receptor agonists in terms of receptor subtype selectivity and cellular responses?

    A6: While this compound preferentially activates LPA1, other agonists like OMPT show selectivity for LPA3. Additionally, the LPA2 agonist FAP12 demonstrates lower efficacy in stimulating certain cellular responses compared to this compound and OMPT [, ]. This highlights the importance of utilizing specific LPA receptor agonists like this compound to dissect the roles of individual LPA receptor subtypes in various physiological and pathological processes.

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